Tribromoacetonitrile

Water Disinfection Byproducts Cytotoxicity CHO Cell Assay

Tribromoacetonitrile (TBAN, C₂Br₃N, MW 277.74) is a nitrogen-containing disinfection byproduct (N-DBP) primarily formed during the chlorination or chloramination of drinking water containing bromide and organic precursors. As a fully brominated trihaloacetonitrile, TBAN exhibits high mammalian cell cytotoxicity and genotoxicity compared to its chlorinated analogs, positioning it as a key reference standard for environmental toxicology and water quality research.

Molecular Formula C2Br3N
Molecular Weight 277.74 g/mol
CAS No. 75519-19-6
Cat. No. B141521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromoacetonitrile
CAS75519-19-6
Synonyms2,2,2-Tribromoacetonitrile; 
Molecular FormulaC2Br3N
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESC(#N)C(Br)(Br)Br
InChIInChI=1S/C2Br3N/c3-2(4,5)1-6
InChIKeyWDNIHYDTZZOFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Tribromoacetonitrile (CAS 75519-19-6): A High-Potency Nitrogenous Disinfection Byproduct for Toxicology Research and Reference Standard Use


Tribromoacetonitrile (TBAN, C₂Br₃N, MW 277.74) is a nitrogen-containing disinfection byproduct (N-DBP) primarily formed during the chlorination or chloramination of drinking water containing bromide and organic precursors [1]. As a fully brominated trihaloacetonitrile, TBAN exhibits high mammalian cell cytotoxicity and genotoxicity compared to its chlorinated analogs, positioning it as a key reference standard for environmental toxicology and water quality research [2]. It is a reactive, thermally unstable liquid with a density of 2.938 g/cm³ and a boiling point of 129.8 °C .

Why Tribromoacetonitrile Cannot Be Substituted by Other Haloacetonitriles or DBPs in Critical Applications


Substituting Tribromoacetonitrile (TBAN) with another haloacetonitrile, such as dibromoacetonitrile (DBAN) or trichloroacetonitrile (TCAN), introduces significant quantitative error and biological variability. Despite being in the same chemical class, TBAN demonstrates a unique toxicological profile that is both potent and specific [1]. Comparative studies demonstrate that while TBAN and DBAN share similar top-tier cytotoxicity, their genotoxicity and thiol reactivity differ markedly. Furthermore, the brominated analogs are substantially more toxic than their chlorinated counterparts, making it impossible to extrapolate results from one halogenated form to another [2]. This inherent variability means generic substitution directly compromises experimental reproducibility, dose-response calibration, and the accuracy of regulatory risk assessments [3].

Quantitative Differentiation of Tribromoacetonitrile (TBAN) from Analog Haloacetonitriles


Comparative Mammalian Cell Cytotoxicity: TBAN Ranks Among the Most Potent Haloacetonitriles

TBAN exhibits exceptionally high mammalian cell cytotoxicity, comparable only to dibromoacetonitrile (DBAN) and significantly exceeding other haloacetonitriles. In a comprehensive comparative analysis, the descending rank order of cytotoxicity was TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN > DCAN ≈ CAN ≈ TCAN [1]. Further, TBAN demonstrated an LC50 value of 2.77 μM in NIH3T3 cells, a potency far exceeding that of IF (LC50 = 83.37 μM) [2].

Water Disinfection Byproducts Cytotoxicity CHO Cell Assay

Distinct Genotoxicity Profile: TBAN Exhibits Higher Potency than DBAN and Chlorinated Analogs

While TBAN and DBAN share similar cytotoxic potency, their genotoxicity profiles diverge significantly. The rank order for genotoxicity was IAN ≈ TBAN ≈ DBAN > BAN > CDBAN ≈ BDCAN ≈ BCAN ≈ CAN ≈ TCAN ≈ DCAN [1]. Notably, TBAN and DBAN are in the top tier for genotoxicity, far exceeding all chlorinated HANs. This contrasts with an earlier study that found DBAN's genotoxicity (%C1/2 = 37 µM for IAN) and TBAN's genotoxicity rank orders differ [2].

Genotoxicity DNA Damage Single Cell Gel Electrophoresis

Thiol Reactivity: TBAN is the Most Reactive Haloacetonitrile, Indicating High Electrophilicity

Thiol reactivity serves as a key metric for electrophilic toxicity. Among all tested haloacetonitriles, TBAN demonstrated the highest reactivity with glutathione (GSH) and other thiol-containing nucleophiles [1]. The rank order for thiol reactivity was TBAN > BDCAN ≈ CDBAN > DBAN > BCAN > BAN ≈ IAN > TCAN, confirming TBAN's status as the most electrophilic HAN [2].

Thiol Reactivity Electrophilicity QSAR Molecular Initiating Event

Hydrolytic Stability: TBAN Exhibits Significantly Lower Stability Than Mono- and Dihaloacetonitriles

Trihaloacetonitriles, including TBAN, are the least stable and most pH-sensitive members of the haloacetonitrile class. Comparative hydrolysis studies show that stability decreases and hydrolysis rate increases with the number of halogen atoms, following the trend: monohaloacetonitriles > dihaloacetonitriles > trihaloacetonitriles [1]. TBAN also exhibits thermal instability, decomposing at elevated temperatures common in GC and GC/MS analysis .

Hydrolysis Stability Degradation Kinetics

Validated Application Scenarios for Tribromoacetonitrile in Environmental and Toxicological Research


Reference Standard for Cytotoxicity Potency Ranking in DBP Mixture Studies

Due to its established top-tier cytotoxicity, TBAN serves as a calibrated reference point for evaluating the toxicity of complex DBP mixtures in drinking water. Researchers employ TBAN to benchmark relative potencies, enabling accurate quantification of DBP-associated health risks when analytical standards for all components are unavailable [1].

Mechanistic Studies of Electrophile-Induced DNA Damage and Oxidative Stress

TBAN's exceptional thiol reactivity and high genotoxicity make it an ideal tool for investigating the molecular mechanisms of electrophile-induced cellular damage. Studies utilize TBAN to induce and track oxidative stress, DNA adduct formation, and subsequent activation of cellular defense pathways (e.g., NRF2-ARE signaling), providing insights into the early events of chemical carcinogenesis [2].

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for N-DBPs

The unique combination of TBAN's physicochemical properties and its distinct toxicological profile (cytotoxicity, genotoxicity, thiol reactivity) provides critical data points for building and refining QSAR models. These models are essential for predicting the toxicity of uncharacterized or emerging N-DBPs, thereby supporting regulatory prioritization and risk assessment efforts without requiring exhaustive empirical testing for every new compound [3].

Investigating the Link Between Disinfection Byproducts and Antibiotic Resistance

TBAN has been identified as a key agent in the induction of multidrug resistance in bacteria following DBP exposure. Research demonstrates that TBAN exposure promotes the dissemination of antibiotic resistance through cell wall alterations. This makes TBAN a valuable compound for controlled experiments aimed at understanding the environmental drivers of antimicrobial resistance (AMR) in water systems [4].

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